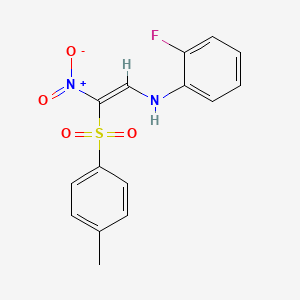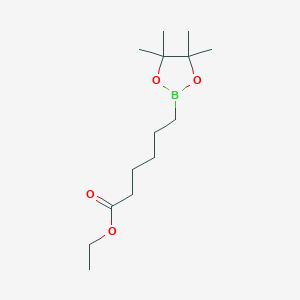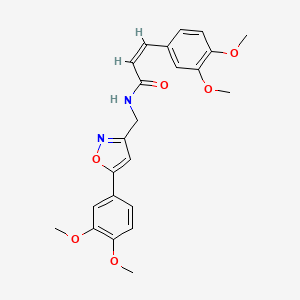
methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It has an average mass of 179.645 Da and a monoisotopic mass of 179.071304 Da . It is also known by other names such as “(3S)-3-Pipéridinecarboxylate de méthyle, chlorhydrate (1:1)” in French and “Methyl- (3S)-3-piperidincarboxylathydrochlorid (1:1)” in German .
Physical And Chemical Properties Analysis
“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 179.65 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Bradykinin Antagonism : Pyridinolcarbamate, a compound related to pyrrolidines, has been shown to exhibit antagonistic effects against bradykinin-induced venous constriction, demonstrating potential for anti-inflammatory and anti-edematous applications. It also has a preventive effect on inflammatory responses produced by passive cutaneous anaphylaxis and stress-induced arterial reactions, suggesting its utility in cardiovascular research and therapy (Shimamoto et al., 1966).
Synthetic Chemistry and Catalysis
Pyrrolidine Synthesis : The study of pyrrolidines chemistry is significant due to their biological effects and applications in medicine, industry, and as agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating the compound's role in facilitating chemical reactions to produce heterocyclic organic compounds with potential biological activities (Żmigrodzka et al., 2022).
Medicinal Chemistry
Anticancer Activity : Compounds structurally related to pyrrolidines have been studied for their anticancer activities. For instance, derivatives have shown activity against experimental neoplasms, indicating the potential for pyrrolidine structures in developing anticancer agents (Wheeler et al., 1982).
Organocatalysis
Asymmetric Catalysis : Pyrrolidine derivatives have been utilized as efficient organocatalysts for asymmetric Michael addition, offering high yields and excellent stereoselectivity. This highlights their role in synthetic organic chemistry for creating chiral molecules, which are crucial in drug synthesis and the development of new materials (Kaur et al., 2018).
Eigenschaften
IUPAC Name |
methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKDVLKJPBGOOF-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)



![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)


![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)
![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)